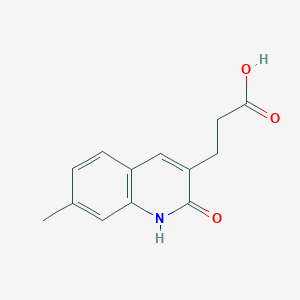

3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a quinoline ring system substituted with a methyl group and a propanoic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core, followed by further functionalization to introduce the propanoic acid group. For instance, the reaction of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid under sublimation conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective starting materials and implement green chemistry principles to minimize environmental impact. The use of aqueous sodium hydroxide and concentrated sulfuric acid in heterocyclization reactions has been reported to be economically efficient and yield high-purity products .

化学反应分析

Esterification and Hydrazide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or hydrazides:

-

Methyl ester synthesis : Reacting with methanol in acidic conditions yields methyl 3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoate.

-

Hydrazide formation : Treatment with hydrazine hydrate produces 3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanehydrazide, a precursor for heterocyclic derivatives .

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, Δ | Methyl ester | 84–89% |

| Hydrazide synthesis | NH<sub>2</sub>NH<sub>2</sub>, EtOH, RT | Propanehydrazide | 78–82% |

Key Spectral Data for Oxadiazole Derivative (Compound 7) :

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 2.81 (t, J = 6.0 Hz, CH<sub>2</sub>CO), 4.37 (t, J = 6.0 Hz, NCH<sub>2</sub>), 7.10–7.48 (m, Ar–H).

-

MS (MALDI) : m/z 269.33 [M + Na]<sup>+</sup>.

Amide Coupling Reactions

The carboxylic acid forms amides via activation with coupling agents:

-

DCC-mediated coupling : Reacting with alkylamines in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields N-alkyl-3-(7-methyl-2-oxoquinolin-3-yl)propanamides .

-

Azide coupling : Hydrazoic acid (HN<sub>3</sub>) facilitates the synthesis of N-hydroxypropanamides .

Representative N-Isopropyl Propanamide (Compound 9c) :

-

<sup>13</sup>C NMR : δ 22.6 (CH<sub>3</sub>), 32.4 (CH<sub>2</sub>CO), 172.7 (C=O amide).

-

Cytotoxicity : IC<sub>50</sub> = 2.32 µM against MCF-7 breast cancer cells.

Decarboxylation and Cyclocondensation

Under thermal or basic conditions:

-

Decarboxylation : Heating induces CO<sub>2</sub> loss, forming 3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanal.

-

Claisen-Schmidt condensation : Reacts with aromatic aldehydes to form α,β-unsaturated ketones (e.g., 3-(7-methyl-2-oxoquinolin-3-yl)acryloyl derivatives) .

Table 2: Bioactivity of Selected Derivatives

| Compound | Biological Activity | IC<sub>50</sub>/Inhibition |

|---|---|---|

| N-Ethyl propanamide | EGFR inhibition | 16.89 nM (97% inhibition) |

| Oxadiazole derivative | Antiproliferative (MCF-7) | IC<sub>50</sub> = 1.32 µM |

Alkaline Hydrolysis and Functionalization

The quinolin-2-one ring undergoes hydrolysis in basic media:

-

Ring-opening : Aqueous NaOH cleaves the lactam ring, forming 3-(2-aminophenyl)-3-oxopropanoic acid derivatives .

-

Recyclization : Acidic workup regenerates the quinolinone structure or forms pyranoquinoline hybrids .

Electrophilic Aromatic Substitution

The methyl group at position 7 directs electrophilic substitution:

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 5 or 8 .

-

Halogenation : Bromine in acetic acid yields 6-bromo-7-methyl derivatives .

This compound’s versatility in forming pharmaceutically relevant heterocycles and bioactive amides underscores its utility in medicinal chemistry. Rigorous spectral validation (NMR, MS) and biological screening (e.g., EGFR inhibition assays) confirm the efficacy of its derivatives .

科学研究应用

Molecular Formula

- Molecular Formula : C13H13N1O3

- Molecular Weight : 233.25 g/mol

Structural Characteristics

The compound features a β-keto acid functional group, which is crucial for its chemical reactivity and biological activity. The presence of the methyl group at position seven enhances its efficacy in various applications.

Research indicates that compounds similar to 3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid exhibit significant biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

-

Enzyme Inhibition :

- Compounds in this class may act as enzyme inhibitors, which could be beneficial in treating diseases where enzyme activity plays a critical role.

Interaction Studies

Interaction studies involving this compound have highlighted its potential interactions with various biological targets:

-

Target Identification :

- Research has focused on identifying specific proteins or enzymes that interact with this compound, which could elucidate its mechanism of action.

-

Binding Affinity Studies :

- Investigations into the binding affinities of this compound with target proteins can provide insights into its therapeutic potential.

作用机制

The mechanism of action of 3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

相似化合物的比较

Similar Compounds

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core but differs in the functional groups attached to the ring.

2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives have carboxamide groups instead of the propanoic acid moiety.

Uniqueness

3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a compound that belongs to the class of quinoline derivatives. Its unique structure, characterized by a β-keto acid functional group, contributes significantly to its biological activity. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO3. The presence of the β-keto acid moiety enhances its chemical reactivity and biological interactions. The compound can undergo various reactions, making it a versatile candidate for medicinal chemistry applications.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds showed moderate broad-spectrum activity against various bacterial strains. The agar diffusion method indicated that this compound possesses notable antibacterial efficacy:

| Compound | Activity Level | Bacterial Strains Tested |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 1,3-diethoxy-2-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-1,3-dioxopropan-2-yl-carbamic acid | High | S. epidermidis |

The screening results suggest that this compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

Quinoline derivatives are recognized for their anticancer properties. In vitro studies have indicated that this compound can inhibit cancer cell proliferation. A related study reported significant anti-proliferative activity against MCF-7 breast cancer cells with an IC50 value of approximately 1.4 µM:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.4 | Induction of apoptosis via caspase activation |

| Panc-1 | 1.2 | Cell cycle arrest at G2/M phase |

The mechanism involves apoptosis induction and cell cycle arrest, highlighting the potential of this compound in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, quinoline derivatives have shown promise in reducing inflammation. Compounds similar to this compound have been investigated for their ability to inhibit pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of quinoline derivatives:

- Antimicrobial Screening : A study synthesized various propanoic acid derivatives and evaluated their antimicrobial effectiveness using the agar diffusion method. The results indicated that compounds with the β-keto acid structure exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

- Anticancer Mechanisms : Research on quinolone-based compounds revealed their ability to induce apoptosis in cancer cells through intrinsic and extrinsic pathways. The study highlighted the role of caspases and mitochondrial factors in mediating these effects .

属性

IUPAC Name |

3-(7-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-2-3-9-7-10(4-5-12(15)16)13(17)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTGORMPTISHFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。